N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide
Description
N-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a structurally complex compound featuring three key moieties:
- A 4-fluorophenyl-substituted piperazine ring, known for enhancing binding affinity to biological targets such as neurotransmitter receptors .
- A thiophen-2-yl group, which contributes to π-π stacking interactions and modulates lipophilicity .
- A 4-nitrobenzenesulfonamide group, providing strong electron-withdrawing effects that influence solubility and metabolic stability .
This compound’s design likely aims to optimize pharmacological properties through synergistic interactions between these groups.
Properties
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S2/c1-17(25-34(31,32)21-10-8-20(9-11-21)28(29)30)23(22-3-2-16-33-22)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11,16-17,23,25H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXSNGJHGAXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide, commonly referred to as a piperazine derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C26H30FN3O2S
- Molecular Weight : 467.6 g/mol
- CAS Number : 887206-28-2
The compound's biological activity is largely attributed to its interaction with various molecular targets, including:
- Tyrosinase Inhibition : Similar compounds have shown competitive inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This inhibition is significant for developing treatments for hyperpigmentation disorders .
- Protein Tyrosine Phosphatase Inhibition : Research indicates that piperazine derivatives can inhibit protein tyrosine phosphatases (PTPs), which play a pivotal role in cellular signaling pathways. This action can modulate immune responses and has implications in treating autoimmune diseases .
- Antimicrobial Activity : The presence of the thiophene ring enhances the compound's antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria .
Anticancer Potential
Several studies have explored the anticancer potential of piperazine derivatives, including those structurally similar to this compound. These compounds have demonstrated:
- Cytotoxicity against Cancer Cell Lines : In vitro studies have shown that these derivatives exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations .
Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure allows for enhanced permeability through bacterial membranes, leading to increased efficacy against resistant strains .
Case Studies and Research Findings
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential in treating various medical conditions, particularly those related to the central nervous system (CNS) and metabolic disorders.
Central Nervous System Disorders
Research indicates that compounds with similar structures can inhibit enzymes involved in neurodegenerative diseases. For instance, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of conditions such as Alzheimer's disease and mild cognitive impairment . The piperazine and thiophene moieties are known to enhance binding affinity to CNS targets, making this compound a candidate for further exploration in neuropharmacology.
Metabolic Syndrome
The compound's structural characteristics suggest it may also be effective against metabolic syndrome, which includes disorders like type 2 diabetes and obesity. Inhibiting specific enzymes can lead to improved insulin sensitivity and reduced hypertension . The sulfonamide group is often associated with antidiabetic properties, further supporting its potential application in managing metabolic disorders.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it could inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in cortisol metabolism and is implicated in metabolic syndrome . This inhibition can lead to significant physiological changes that may alleviate symptoms associated with these disorders.
Interaction with Neurotransmitter Systems
Compounds with a piperazine structure are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate mood and cognitive functions, making it a candidate for further research in treating depression and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer potential of related sulfonamide derivatives. For instance, research on sulfonamide compounds has demonstrated cytotoxic activity against various cancer cell lines, including breast and cervical cancers . These findings suggest that the compound may also possess similar anticancer properties due to its structural components.
Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of this class of compounds. By modifying structural components, researchers aim to enhance efficacy against specific targets while minimizing side effects . This approach has led to the identification of promising analogs for further development.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Piperazine Substitutions: The target compound’s 4-fluorophenyl group on piperazine is shared with 6c , but differs from 6f (4-nitrophenyl) and 6l (bis-fluorophenylmethyl).
- Linker Variations: The target compound uses a propan-2-yl linker, contrasting with the propanone (6c, 6f) or ethyl (6l) linkers. The absence of a carbonyl group may reduce reactivity and improve in vivo stability .
Physicochemical Properties
- Melting Points : Analogues with nitro groups (e.g., 6f: 161–162°C) exhibit higher melting points than methoxy-substituted derivatives (6c: 131–132°C) due to stronger intermolecular interactions. The target compound’s melting point is expected to align with nitro-containing analogues.
- Spectroscopic Data: The nitro group in the target compound will produce distinct IR stretches (~1520 cm⁻¹ for NO₂) and deshielded 1H NMR signals for aromatic protons, as seen in 6f .
Q & A
Q. What are the optimized synthetic routes for N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Introduce the 4-fluorophenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) using palladium catalysts .
- Step 2 : Sulfonamide formation by reacting the intermediate with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or LCMS. Purify via silica gel chromatography (eluent: gradient of ethyl acetate/hexane) or recrystallization .
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify resonance peaks for key groups:
- Thiophen-2-yl protons: δ 6.8–7.2 ppm (multiplet).
- 4-Fluorophenylpiperazine: δ 3.0–3.5 ppm (piperazine CH2), δ 6.8–7.1 ppm (aromatic F-substituted protons).
- Sulfonamide: δ 7.8–8.2 ppm (nitrophenyl protons) .
- LCMS : Confirm molecular ion peak (m/z calculated for C23H22FN3O4S2: ~523.1) and purity (>95% at 215/254 nm). Use reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary pharmacological screening (e.g., receptor binding, cytotoxicity)?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 or serotonin receptors due to the piperazine moiety) using HEK-293 cells expressing cloned receptors. Calculate IC50 values .
- Cytotoxicity : MTT assay in HepG2 or HEK-293 cells (48–72 hr exposure, 1–100 µM range). Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl and thiophen-2-yl substituents?
- Methodological Answer :
- Analog Synthesis : Replace 4-fluorophenyl with 4-chloro-/4-methylphenyl or thiophen-2-yl with furan-2-yl. Use parallel synthesis to generate a library of analogs .
- Biological Testing : Compare binding affinity (Ki) in receptor assays and metabolic stability (e.g., microsomal half-life). Correlate substituent electronegativity/logP with activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Poor exposure may explain efficacy gaps .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using HRMS. Active metabolites may contribute to in vivo effects .
- Orthogonal Assays : Validate target engagement using ex vivo receptor occupancy or PET imaging .
Q. What strategies can improve the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonamide group with a carbamate or urea to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic carbons) to slow degradation .
- Prodrug Design : Mask polar groups (e.g., nitro → amine) with ester/amide pro-moieties, cleaved in vivo by esterases .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb solids with vermiculite, dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis .
- Storage : Store in amber vials at –20°C under nitrogen to prevent nitro group degradation .
Data Analysis and Validation
Q. How can researchers validate the purity of synthesized batches for reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
